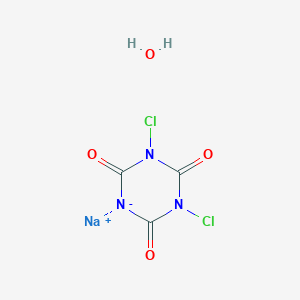
Sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione;hydrate is a chemical compound known for its diverse applications in various fields. It is a derivative of cyanuric acid and is often used in industrial and pharmaceutical contexts due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione;hydrate typically involves the chlorination of cyanuric acid followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets industry standards .
化学反应分析
Types of Reactions
Sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione;hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions vary depending on the reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .
科学研究应用
Sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione;hydrate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: It is employed in biochemical assays and as a disinfectant due to its antimicrobial properties.
Medicine: It is investigated for its potential use in drug formulations and as an active ingredient in certain pharmaceuticals.
Industry: It is used in water treatment processes, as a bleaching agent, and in the production of various industrial chemicals
作用机制
The mechanism of action of Sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione;hydrate involves its ability to release chlorine atoms under specific conditions. These chlorine atoms can interact with various molecular targets, leading to the oxidation or chlorination of these targets. This mechanism is particularly useful in its antimicrobial and disinfectant applications .
相似化合物的比较
Similar Compounds
Sodium dichloroisocyanurate: Similar in structure and used for similar applications, particularly in disinfection and water treatment.
Trichloroisocyanuric acid: Another related compound with strong oxidizing properties used in water treatment and as a bleaching agent.
Uniqueness
What sets Sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione;hydrate apart is its specific balance of stability and reactivity, making it particularly effective in controlled release applications. Its hydrate form also provides unique solubility characteristics that are advantageous in various industrial processes .
属性
IUPAC Name |
sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2N3O3.Na.H2O/c4-7-1(9)6-2(10)8(5)3(7)11;;/h(H,6,9,10);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNREMWFZSJADY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)[N-]C(=O)N(C(=O)N1Cl)Cl.O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2N3NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid;trihydrate](/img/structure/B8254784.png)
![3-Amino-5,12,13,14-tetrahydroxy-14-(hydroxymethyl)-8,10-dioxa-2-aza-4-azoniatetracyclo[7.3.1.17,11.01,6]tetradec-3-en-9-olate](/img/structure/B8254792.png)
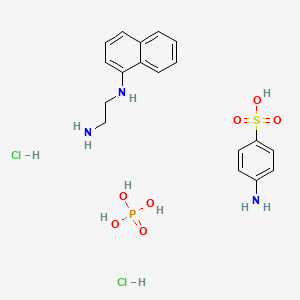
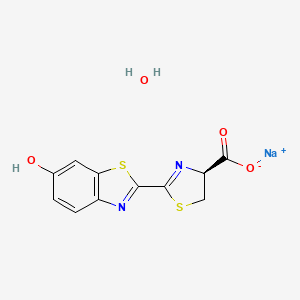
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(Z)-octadec-9-enoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B8254808.png)
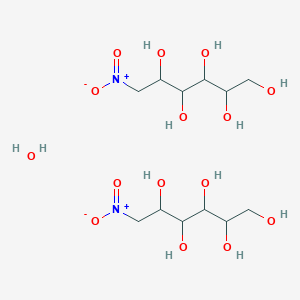
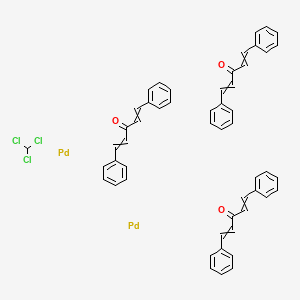
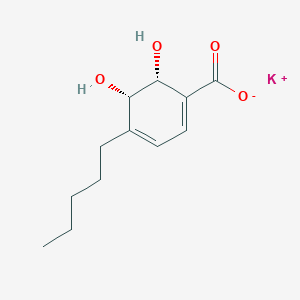

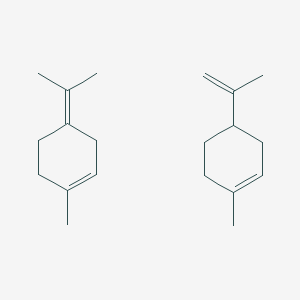
![(4aR,5aS,8aR,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;heptahydrate](/img/structure/B8254846.png)
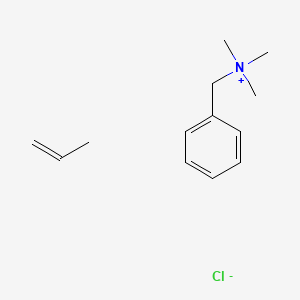
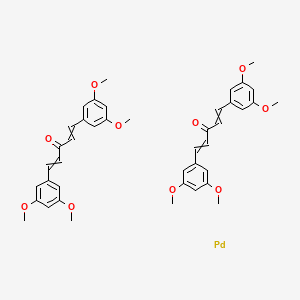
![[6-[6-amino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[[(2S)-4-azaniumyl-2-hydroxybutanoyl]amino]-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methylazanium;hydrogen sulfate](/img/structure/B8254885.png)
